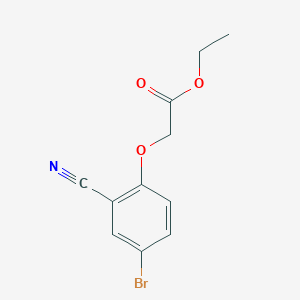

Ethyl (4-bromo-2-cyanophenoxy)acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl (4-bromo-2-cyanophenoxy)acetate is a chemical compound with the molecular formula C11H10BrNO3 . It has an average mass of 284.106 Da and a monoisotopic mass of 282.984406 Da .

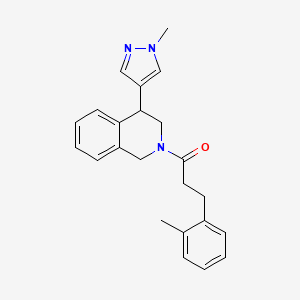

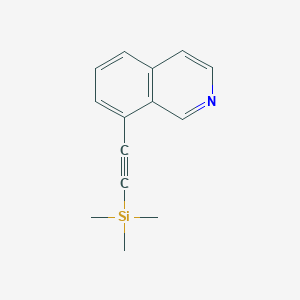

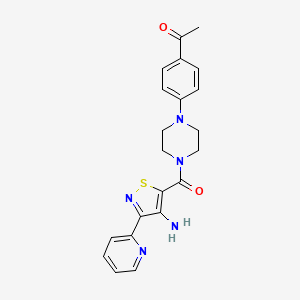

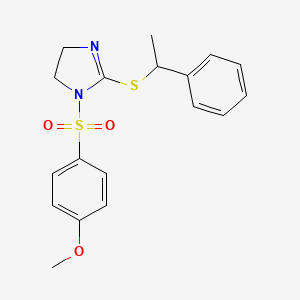

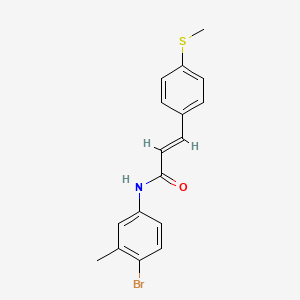

Molecular Structure Analysis

The molecular structure of Ethyl (4-bromo-2-cyanophenoxy)acetate consists of 11 carbon atoms, 10 hydrogen atoms, 1 bromine atom, 1 nitrogen atom, and 3 oxygen atoms .Physical And Chemical Properties Analysis

Ethyl (4-bromo-2-cyanophenoxy)acetate is a solid at room temperature . The molecular weight of the compound is 284.11 .科学的研究の応用

Synthesis of Precursors for Hypoglycemic Agents Ethyl (4-bromo-2-cyanophenoxy)acetate is used in the synthesis of ethyl-2-(4-aminophenoxy)acetate, which serves as a precursor for novel dual hypoglycemic agents. The facile synthesis method avoids reaction complexity and yields pure crystals suitable for further applications in diabetes management (Altowyan et al., 2022).

Marine Natural Product Research In marine biology, this compound is related to the study of nitrogen-containing bromophenols isolated from marine red algae. These bromophenols exhibit potent scavenging activity against radicals, indicating potential applications in food and pharmaceutical industries as natural antioxidants (Li et al., 2012).

Crystal Structure Analysis Ethyl (4-bromo-2-cyanophenoxy)acetate contributes to the understanding of molecular packing in crystallography. Studies reveal insights into the cooperative non-covalent interactions within molecular structures, enhancing our understanding of material properties (Mohamed et al., 2017).

Antioxidant Phenolic Compounds Research This chemical plays a role in the extraction and isolation of antioxidant phenolic compounds from natural sources, like walnut kernels. These compounds are significant for their antioxidant activities, which are influential in health and disease prevention (Zhang et al., 2009).

Reactions with Nucleophiles In organic chemistry, ethyl (4-bromo-2-cyanophenoxy)acetate is used to study reactions with various nucleophiles. Understanding these reactions is crucial for developing new synthetic methodologies and compounds (Maadadi et al., 2016).

Synthesis of Anti-inflammatory and Antidyslipidemic Agents It is involved in the synthesis of compounds with potential bioactivity as analgesic and antidyslipidemic agents. This demonstrates its role in developing new therapeutic agents (Navarrete-Vázquez et al., 2011).

作用機序

Target of Action

Similar compounds have been known to interact with various enzymes and receptors in the body .

Mode of Action

It’s known that benzylic halides typically react via an sn2 pathway, while 2° and 3° benzylic halides typically react via an sn1 pathway, via the resonance-stabilized carbocation .

Biochemical Pathways

Similar compounds have been known to influence various biochemical pathways, including glucocorticoid metabolism .

Pharmacokinetics

Therefore, its impact on bioavailability is currently unknown .

特性

IUPAC Name |

ethyl 2-(4-bromo-2-cyanophenoxy)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO3/c1-2-15-11(14)7-16-10-4-3-9(12)5-8(10)6-13/h3-5H,2,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHJDCLCMPWGYGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=C(C=C(C=C1)Br)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl (4-bromo-2-cyanophenoxy)acetate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide](/img/structure/B2919840.png)

![2-cyclohexyl-N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)acetamide](/img/structure/B2919842.png)

![1,3-diphenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2919853.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-((4-fluorophenyl)thio)propanamide hydrochloride](/img/structure/B2919858.png)